Pyridine-d5

Catalog No.
S1496011
CAS No.
7291-22-7
M.F
C5H5N
M. Wt
84.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-d5

CAS Number

7291-22-7

Product Name

Pyridine-d5

IUPAC Name

2,3,4,5,6-pentadeuteriopyridine

Molecular Formula

C5H5N

Molecular Weight

84.13 g/mol

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D

InChI Key

JUJWROOIHBZHMG-RALIUCGRSA-N

SMILES

C1=CC=NC=C1

Synonyms

Pyridine-2,3,4,5,6-d5; ;Pentadeuteropyridine; Perdeuteriopyridine

Canonical SMILES

C1=CC=NC=C1

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H]

The exact mass of the compound Pyridine-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridine-d5 (CAS: 7291-22-7) is the pentadeuterated isotopologue of pyridine, a six-membered aromatic heterocycle. Its primary procurement driver is its function as a nuclear magnetic resonance (NMR) solvent, where the substitution of hydrogen with deuterium minimizes solvent interference in ¹H NMR spectra. It is a colorless liquid with physical properties similar to its non-deuterated counterpart, making it a suitable medium for a range of analytes, particularly those requiring a polar, aromatic, and weakly basic solvent system. Beyond its solvent applications, Pyridine-d5 also serves as a critical deuterated building block for synthesizing isotopically labeled compounds for mechanistic studies and pharmaceutical development.

Substituting Pyridine-d5 with unlabeled pyridine is non-viable for ¹H NMR applications, as the five intense proton signals of the solvent would completely obscure the signals of the analyte. While other deuterated solvents like Chloroform-d (CDCl₃) or Benzene-d₆ are common, they are not interchangeable with Pyridine-d5. Analyte solubility and chemical compatibility are frequent differentiators; many polar, aromatic, or organometallic compounds are soluble in pyridine but not in less polar alternatives like CDCl₃. Furthermore, the unique electronic environment of the pyridine ring can induce specific chemical shifts in the analyte that are critical for structural elucidation, an effect not replicated by other solvents. For synthetic applications, using unlabeled pyridine as a precursor instead of Pyridine-d5 prevents the introduction of deuterium labels needed for kinetic isotope effect (KIE) studies or for producing deuterated active pharmaceutical ingredients (APIs).

Elimination of Solvent Interference in ¹H NMR Spectroscopy

The primary function of Pyridine-d5 is to provide a spectrally clean background for ¹H NMR analysis. In its unlabeled form, pyridine exhibits three large signals at approximately 8.5-8.7, 7.5-7.8, and 7.1-7.4 ppm. In high-purity Pyridine-d5 (e.g., 99.5 atom % D), these are reduced to small residual peaks. For example, typical residual proton signals in Pyridine-d5 are found at δ 8.74, 7.58, and 7.22 ppm. This isotopic substitution eliminates overwhelming solvent signals that would otherwise prevent the detection and integration of analyte protons in these regions.

Evidence Dimension¹H NMR Signal Interference
Target Compound DataResidual proton signals at δ 8.74, 7.58, 7.22 ppm.
Comparator Or BaselineUnlabeled Pyridine: Intense, broad multiplets obscuring the δ 7.0-9.0 ppm region.
Quantified DifferenceSignal intensity is reduced from that of a bulk component to a trace-level impurity, enabling clear analyte signal detection.
ConditionsStandard ¹H NMR spectroscopy at 295°K.

This ensures analytical reproducibility and allows for the unambiguous structural characterization and quantification of compounds with aromatic protons.

Essential Precursor for High Isotopic Purity Deuterated Piperidines

Pyridine-d5 is a critical starting material for synthesizing deuterated piperidine rings, which are prevalent motifs in pharmaceuticals. A reported synthesis of deuterated tetrahydropyridine (THP) isotopologues starts from Pyridine-d5 to ensure high deuterium incorporation. Analysis of an intermediate complex derived from Pyridine-d5 showed that each position on the pyridine ring maintained ≥95% deuterium incorporation. Using unlabeled pyridine as a starting material would make achieving this level of isotopic purity at specific sites impossible through standard reduction methods.

Evidence DimensionDeuterium Incorporation in Synthetic Product
Target Compound DataMaintained ≥95% deuterium incorporation at each ring position in a downstream synthetic intermediate.
Comparator Or BaselineUnlabeled Pyridine (C₅H₅N): Results in a 0% deuterium-incorporated product (unless using deuterated reducing agents, which offers less site-control and different incorporation patterns).
Quantified DifferenceEnables near-quantitative transfer of isotopic labels, which is unachievable with the non-deuterated analog.
ConditionsMulti-step organometallic synthesis pathway for preparing deuterated tetrahydropyridines.

For developing deuterated drugs, high and specific isotopic enrichment is required to achieve desired pharmacokinetic profiles; Pyridine-d5 is the necessary precursor to guarantee this enrichment.

Enabling Mechanistic Studies via Kinetic Isotope Effect (KIE)

Replacing C-H bonds with C-D bonds allows for the measurement of kinetic isotope effects (KIE), a key tool for elucidating reaction mechanisms. The difference in zero-point energy between a C-H and a C-D bond means that C-H bonds are typically broken faster than C-D bonds. For a reaction where C-H bond cleavage is the rate-determining step, the rate for the deuterated analog (k_D) will be significantly slower than for the non-deuterated version (k_H), often with a k_H/k_D ratio around 2-7. Procuring Pyridine-d5 is essential for synthesizing reactants to perform these comparative rate studies when the pyridine ring is involved in the key bond-breaking step.

Evidence DimensionReaction Rate Ratio (k_H/k_D)
Target Compound DataEnables synthesis of reactants with C-D bonds, leading to a slower reaction rate (k_D).
Comparator Or BaselineUnlabeled Pyridine (as precursor): Synthesizes reactants with C-H bonds, leading to a faster baseline reaction rate (k_H).
Quantified DifferenceTypical primary KIE (k_H/k_D) values range from ~2 to 7 for C-H bond cleavage in a rate-determining step.
ConditionsComparative kinetic analysis of a chemical reaction where a C-H/C-D bond on the pyridine ring is broken in the rate-determining step.

This allows researchers to definitively determine if C-H activation at the pyridine ring is part of the rate-determining step, which is critical for optimizing catalytic cycles and understanding reaction pathways.

High-Resolution ¹H NMR of Aromatic and Polar Analytes

Pyridine-d5 is the solvent of choice for acquiring clean, high-resolution ¹H NMR spectra of compounds that are poorly soluble in common solvents like CDCl₃ or DMSO-d₆, or for analytes whose proton signals fall between δ 7.0 and 9.0 ppm. Its ability to eliminate overwhelming solvent signals in this region is critical for the accurate structural analysis of aromatic compounds, heterocycles, and certain organometallic complexes.

Synthesis of Deuterated Pharmaceutical Ingredients and Tracers

As a deuterated building block, Pyridine-d5 is the required starting material for the synthesis of complex molecules where high isotopic enrichment of a piperidine or pyridine moiety is essential. This is particularly relevant in the pharmaceutical industry for producing 'heavy' drug molecules with potentially improved metabolic profiles or for use as internal standards in quantitative mass spectrometry.

Elucidation of Reaction Mechanisms in Catalysis and Synthesis

Researchers investigating reaction mechanisms where a pyridine moiety is suspected to be actively involved in a rate-limiting step procure Pyridine-d5 to synthesize labeled substrates. By comparing the reaction rates of the deuterated versus non-deuterated substrates, they can calculate the kinetic isotope effect and gain definitive insight into whether C-H bond cleavage at the pyridine ring is kinetically significant.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H312+H332 (76%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7291-22-7

Wikipedia

Pyridine-d5

Dates

Last modified: 08-15-2023

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